
2,4,6,8,10,12,14,16,18-Nonaoxanonadecane-1,19-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6,8,10,12,14,16,18-Nonaoxanonadecane-1,19-diol is a polyether compound with a long chain structure It is characterized by the presence of multiple ether linkages and hydroxyl groups at both ends of the molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6,8,10,12,14,16,18-Nonaoxanonadecane-1,19-diol typically involves the polymerization of ethylene oxide. The process can be initiated by a nucleophilic attack on ethylene oxide by a suitable initiator, such as a hydroxyl group. The reaction is carried out under controlled conditions to ensure the formation of the desired polyether chain length.
Industrial Production Methods
In industrial settings, the production of this compound is often achieved through the use of continuous reactors. These reactors allow for the precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6,8,10,12,14,16,18-Nonaoxanonadecane-1,19-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler polyethers or alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
2,4,6,8,10,12,14,16,18-Nonaoxanonadecane-1,19-diol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex polyether compounds.
Biology: Employed in the study of membrane transport and permeability due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems, particularly for hydrophilic drugs.
Industry: Utilized in the production of surfactants, lubricants, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2,4,6,8,10,12,14,16,18-Nonaoxanonadecane-1,19-diol is largely dependent on its chemical structure. The multiple ether linkages and hydroxyl groups allow it to interact with various molecular targets, such as cell membranes and proteins. These interactions can alter the physical properties of membranes, enhance the solubility of hydrophilic drugs, and facilitate the transport of molecules across biological barriers.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Polyethylene glycol (PEG): A polyether compound with similar properties but different chain lengths and functional groups.
Polypropylene glycol (PPG): Another polyether with a different backbone structure and applications.
Polytetrahydrofuran (PTHF): A polyether with a cyclic structure, used in different industrial applications.
Uniqueness
2,4,6,8,10,12,14,16,18-Nonaoxanonadecane-1,19-diol is unique due to its specific chain length and the presence of hydroxyl groups at both ends. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
72223-88-2 |
|---|---|
Molekularformel |
C10H22O11 |
Molekulargewicht |
318.27 g/mol |
IUPAC-Name |
hydroxymethoxymethoxymethoxymethoxymethoxymethoxymethoxymethoxymethoxymethanol |
InChI |
InChI=1S/C10H22O11/c11-1-13-3-15-5-17-7-19-9-21-10-20-8-18-6-16-4-14-2-12/h11-12H,1-10H2 |
InChI-Schlüssel |
ATBINRDGNQRXQG-UHFFFAOYSA-N |
Kanonische SMILES |
C(O)OCOCOCOCOCOCOCOCOCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


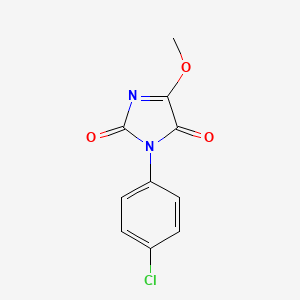
![methyl (1R,2R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14457620.png)

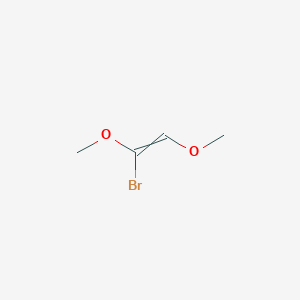
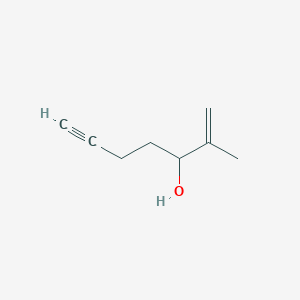
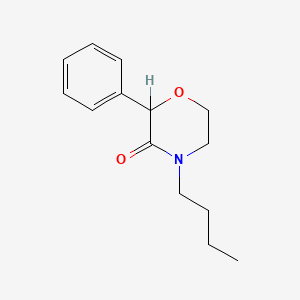
![N-Carbamoyl-2-cyano-2-[({[(propan-2-yl)oxy]carbonyl}oxy)imino]acetamide](/img/structure/B14457656.png)



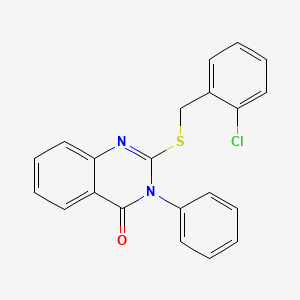
diphenyl-lambda~5~-phosphane](/img/structure/B14457693.png)
![Silanamine, N-[bis(trimethylsilyl)methyl]-1,1,1-trimethyl-N-(trimethylsilyl)-](/img/structure/B14457694.png)
![4-Butoxyphenyl 4-propylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14457698.png)
